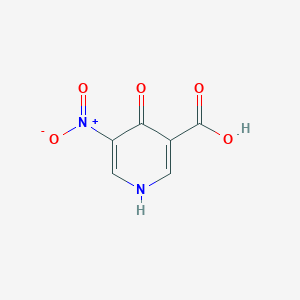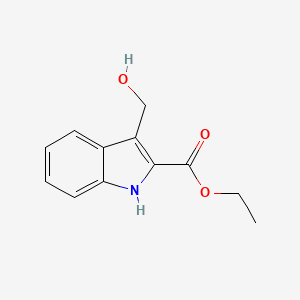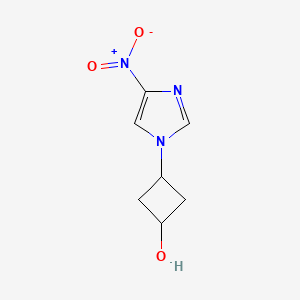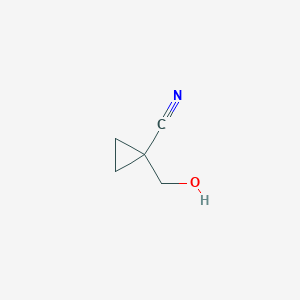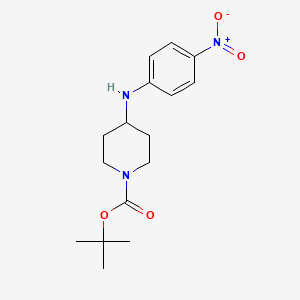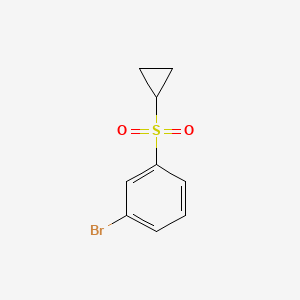
2-Fluoro-1-(methylsulfonyl)-4-nitrobenzene
Descripción general
Descripción
“2-Fluoro-1-(methylsulfonyl)-4-nitrobenzene” is a chemical compound with the molecular formula C7H6FNO4S . It is used for research and development purposes .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H6FNO4S/c1-14(12,13)7-3-2-5(9(10)11)4-6(7)8/h2-4H,1H3 . This code represents the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 219.19 . It has a boiling point of 402.7±45.0 C at 760 mmHg and a melting point of 101-103 C . It is a solid at room temperature .Aplicaciones Científicas De Investigación
Affinity Chromatography and Enzyme Immobilization
- Summary of Application : 2-Fluoro-1-methylpyridinium-toluene-4-sulfonate is used to activate hydroxyl groups of Trisacryl GF-2000, a synthetic gel. The activated gel can be used to couple a variety of amino or thiol carrying ligands .
- Methods of Application : The gel is activated under mild conditions and can be used to couple a variety of amino or thiol carrying ligands. A thiol group containing enzyme, B-galactosidase was facilely coupled to the activated gel with good retention of activity .
- Results or Outcomes : The activated gel has a long half-life in an aqueous medium and can be used in immunoaffinity chromatography .
Synthesis of Fluorinated Pyridines
- Summary of Application : Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues. A selective synthesis of fluoropyridines remains a challenging problem .
- Methods of Application : Synthetic methods for preparation of 2-, 3-, 4-fluoropyridines and di- and poly-fluoropyridines are reviewed along with some synthetic routes towards 18 F-substituted pyridines .
- Results or Outcomes : Fluoropyridines present a special interest as potential imaging agents for various biological applications .
Activation of Hydroxyl Groups
- Summary of Application : 4-Bromo-2-fluoro-1-(methylsulfonyl)benzene is used to activate hydroxyl groups of a synthetic gel .
- Methods of Application : The gel is activated under mild conditions and can be used to couple a variety of amino or thiol carrying ligands .
- Results or Outcomes : The activated gel has a long half-life in an aqueous medium and can be used in immunoaffinity chromatography .
Synthesis of Fluorinated Benzene
- Summary of Application : Fluorobenzenes have reduced basicity and are usually less reactive than their chlorinated and brominated analogues. A selective synthesis of fluorobenzenes remains a challenging problem .
- Methods of Application : Synthetic methods for preparation of fluorobenzenes are reviewed along with some synthetic routes .
- Results or Outcomes : Fluorobenzenes present a special interest as potential imaging agents for various biological applications .
Activation of Hydroxyl Groups
- Summary of Application : 4-Bromo-2-fluoro-1-(methylsulfonyl)benzene is used to activate hydroxyl groups of a synthetic gel .
- Methods of Application : The gel is activated under mild conditions and can be used to couple a variety of amino or thiol carrying ligands .
- Results or Outcomes : The activated gel has a long half-life in an aqueous medium and can be used in immunoaffinity chromatography .
Synthesis of Fluorinated Benzene
- Summary of Application : Fluorobenzenes have reduced basicity and are usually less reactive than their chlorinated and brominated analogues. A selective synthesis of fluorobenzenes remains a challenging problem .
- Methods of Application : Synthetic methods for preparation of fluorobenzenes are reviewed along with some synthetic routes .
- Results or Outcomes : Fluorobenzenes present a special interest as potential imaging agents for various biological applications .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-fluoro-1-methylsulfonyl-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO4S/c1-14(12,13)7-3-2-5(9(10)11)4-6(7)8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZDJGBZROJQCSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-1-(methylsulfonyl)-4-nitrobenzene | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





